2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3,6H2,1H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGNRAASPCGGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189513-57-2 | |
| Record name | 1H-1,2,4-Triazole-5-ethanamine, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189513-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to interact with various biological targets, such as enzymes and receptors.
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives often interact with their targets through hydrogen bonding, given the presence of nitrogen atoms in the triazole ring.
Biochemical Pathways
Other 1,2,4-triazole derivatives have been reported to be involved in various biochemical pathways, including those related to antiviral, antibacterial, antifungal, anticancer, and anticonvulsant activities.
Pharmacokinetics
The hydrochloride salt form of the compound suggests that it may be well-absorbed in the body due to increased water solubility.
Biological Activity
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, also known as 5-methyl-1H-1,2,4-triazole-3-ethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride
- Molecular Formula : C₅H₁₀N₄·HCl
- Molecular Weight : 162.62 g/mol
- CAS Number : 1189513-57-2
The biological activity of triazole derivatives is often linked to their ability to interact with various biological targets. The triazole ring structure allows for significant interactions with enzymes and receptors due to its nitrogen content. Specifically, compounds containing a triazole moiety have been shown to exhibit activity against a range of diseases, including cancer and infections.
Antimicrobial Activity
Research indicates that triazole derivatives possess notable antimicrobial properties. For instance, compounds similar to 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine have been evaluated for their effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives demonstrated significant inhibition against Candida albicans and Staphylococcus aureus, suggesting potential applications in treating fungal and bacterial infections .
Anticancer Potential
Triazole compounds have been investigated for their anticancer effects. In vitro studies have shown that derivatives can induce apoptosis in cancer cells through various pathways. For example, specific triazole derivatives were reported to inhibit cell proliferation in human breast cancer cell lines (IC50 values ranging from 27.3 to 43.4 µM) . This suggests that this compound may also exhibit similar anticancer properties.
Neuropharmacological Effects
The compound has been studied for its neuropharmacological effects as well. It has been suggested that triazole derivatives can act as agonists for trace amine-associated receptors (TAARs), which are implicated in modulating neurotransmitter release and could potentially be useful in treating neurological disorders such as schizophrenia .
Case Studies
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
Research has demonstrated that triazole compounds exhibit significant antifungal properties. Studies indicate that 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can inhibit the growth of various fungal strains, including Candida species and Aspergillus species. The mechanism involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy showed that derivatives of triazole compounds, including IEM 813, displayed potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents .
2. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neuronal damage in models of neurodegenerative diseases.
Case Study:
In a study involving rat models of Parkinson's disease, administration of IEM 813 resulted in reduced neuronal loss and improved motor function compared to control groups. The proposed mechanism involves the modulation of oxidative stress pathways .
Biochemical Applications
1. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a valuable tool in biochemical research.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclic nucleotide phosphodiesterase | Competitive | 15 | |
| Carbonic anhydrase | Non-competitive | 25 |
2. Drug Development
Due to its structural properties, this compound serves as a lead compound for the development of new pharmaceuticals targeting fungal infections and neurodegeneration.
Toxicological Studies
Understanding the safety profile of IEM 813 is crucial for its application in therapeutic settings. Preliminary toxicological assessments indicate a favorable safety margin at therapeutic doses.
Data Table: Toxicity Profile
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound belongs to a broader class of 1,2,4-triazol-3-yl ethanamine derivatives. Substitutions on the triazole ring or amine side chain significantly alter physicochemical and pharmacological properties. Key analogs and their data are summarized below:
Table 1: Comparison of Selected 1,2,4-Triazol-3-yl Ethanamine Derivatives
*Yields for methyl-substituted analogs vary based on synthetic routes .
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Methyl Group (Target Compound): Enhances metabolic stability and moderate lipophilicity, favoring blood-brain barrier penetration for CNS targets like TAAR1 .
Impact of Salt Forms :
- The hydrochloride salt of the target compound improves aqueous solubility compared to free bases, critical for in vivo administration .
- Dihydrochloride salts (e.g., 2-(5-Bromo-...dihydrochloride) further enhance solubility but may affect crystallinity .
Pharmacological Efficacy :
- The methyl-substituted analog demonstrated >50% reduction in locomotor hyperactivity in rodent models of schizophrenia at 10 mg/kg (i.p.), outperforming ethyl- and nitrophenyl-substituted analogs .
- TAAR1 Binding Affinity : Methyl and methoxyphenyl derivatives show EC₅₀ values <100 nM, while nitro-substituted analogs exhibit reduced potency due to electron-withdrawing effects .
Research Findings and Clinical Relevance
In Silico and In Vivo Insights
- Molecular Docking : The methyl group occupies a hydrophobic pocket in TAAR1, while the protonated amine forms salt bridges with Asp103 .
Preparation Methods
Synthesis via Cycloaddition and Functionalization of Triazole Derivatives
Method Overview:
This approach involves the formation of the 1,2,4-triazole ring through cycloaddition reactions, followed by functionalization to introduce the ethan-1-amine group.
- Preparation of 5-methyl-1H-1,2,4-triazole:
Typically synthesized via cyclocondensation of hydrazine derivatives with appropriate nitriles or carboxylic acids under acidic or basic conditions.
Nucleophilic substitution or alkylation:
The triazole ring's 3-position is selectively alkylated using ethylene derivatives, such as ethylene chlorides or bromides, to introduce the ethan-1-amine side chain.Amine introduction and salt formation:
The amino group is then converted into its hydrochloride salt by treatment with hydrochloric acid, ensuring stability and solubility.
- The process benefits from controlled temperature and solvent conditions to maximize yield and selectivity.
- Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates nucleophilic substitutions.
Data Table 1: Typical Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Hydrazine derivatives + nitriles | Acidic or basic medium | 80-120°C | 70-85 | Cyclocondensation |
| Alkylation | Ethylene chlorides | DMSO or DMF | 25-50°C | 65-80 | Selective at 3-position |
| Salt formation | Hydrochloric acid | Water | Room temperature | Quantitative | Stabilizes compound |
Direct Amination of Precursor Heterocycles
Method Overview:
This route involves the direct amination of a pre-formed heterocyclic core, such as a methylated triazole, using amine sources under catalytic conditions.
- Preparation of methylated triazole core:
Synthesized via cyclization of suitable hydrazine derivatives with methyl-substituted nitriles.
Amination reaction:
The methyl group at the 5-position is activated using reagents like formaldehyde or via radical-mediated processes, followed by nucleophilic attack by ammonia or primary amines.Hydrochloride salt formation:
The free amine is reacted with hydrochloric acid to produce the hydrochloride salt.
- Catalysts such as palladium or copper can enhance the amination efficiency.
- Reaction conditions are optimized at moderate temperatures (50-80°C) to prevent decomposition.
Data Table 2: Typical Conditions for Direct Amination
| Reagent | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Primary amine | Pd/C or CuI | Ethanol or acetonitrile | 50-80°C | 60-75 | Catalytic amination |
| Hydrochloric acid | — | Water | Room temperature | Quantitative | Salt formation |
Multi-step Synthesis via Intermediate Precursors
Method Overview:
A multi-step process involves initial synthesis of a precursor such as 5-methyl-1H-1,2,4-triazole-3-carboxylic acid or its derivatives, followed by reduction and amination.
- Synthesis of precursor:
Via cyclization of hydrazines with methyl nitriles, followed by oxidation or esterification.
Reduction to amine:
The carboxylic acid or ester is reduced using reagents like lithium aluminum hydride (LiAlH4).Amine functionalization:
The resulting amine is then reacted with ethylene derivatives to form the ethan-1-amine moiety.Hydrochloride salt formation:
Acidification with hydrochloric acid yields the hydrochloride salt.
- This method allows for high purity and structural control.
- Reaction conditions require careful control of temperature and inert atmosphere to prevent side reactions.
Data Table 3: Multi-step Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Methyl nitrile + hydrazine | Acidic medium | 70-80 | Forms heterocycle |
| Reduction | LiAlH4 | Anhydrous ether | 60-75 | Converts acid to amine |
| Salt formation | HCl | Aqueous | Quantitative | Final product |
Notable Research Findings and Innovations
- Patents and recent studies highlight the importance of solvent choice, temperature, and reagent purity in optimizing yields and purity of the hydrochloride salt.
- Use of water-soluble derivatives has facilitated purification processes, reducing impurities such as unreacted starting materials and side products.
- Computational studies suggest that regioselectivity in the cycloaddition reactions is highly influenced by electronic effects of substituents, which can be exploited to direct synthesis toward desired isomers.
Q & A
Q. Advanced
- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., triazole ring planarity, Cl⁻ counterion positioning) .
- Density Functional Theory (DFT) : Predicts NMR/IR spectra and compares with experimental data to validate tautomeric forms (e.g., 1H- vs. 4H-triazole configurations) .
- Molecular docking : Models interactions with biological targets (e.g., TAAR1 receptor binding pockets) to guide functional studies .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light sensitivity : Protect from UV exposure using amber glassware.
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt .
What experimental approaches evaluate the compound’s activity as a TAAR1 agonist?
Q. Advanced
- cAMP accumulation assays : Measure agonist-induced cAMP production in TAAR1-transfected HEK293 cells using FRET-based probes (e.g., Epac-based sensors) .
- Radioligand binding : Compete with [³H]-labeled ligands (e.g., RO5166017) to determine IC₅₀ values.
- In vivo models : Behavioral assays (e.g., prepulse inhibition in rodents) assess antipsychotic efficacy .
How should waste containing this compound be managed in laboratories?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
